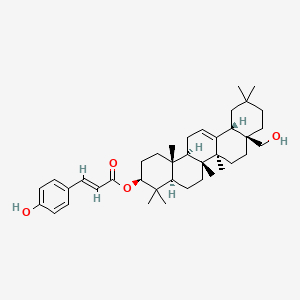
3-O-(E)-Coumaroylerythrodiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-(E)-Coumaroylerythrodiol is a naturally occurring compound found in various plants. It belongs to the class of phenolic compounds known as coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a coumaroyl group attached to an erythrodiol moiety, which contributes to its unique chemical properties and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(E)-Coumaroylerythrodiol typically involves the esterification of erythrodiol with coumaric acid. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. Commonly used catalysts include acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of erythrodiol from plant sources followed by chemical modification. The extraction process can be optimized using techniques such as supercritical fluid extraction or solvent extraction. The subsequent esterification step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-O-(E)-Coumaroylerythrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumaroyl group to a more saturated form.
Substitution: The hydroxyl groups in the erythrodiol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the original compound.
科学研究应用
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: This compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and nutraceuticals due to its beneficial health effects.
作用机制
The mechanism of action of 3-O-(E)-Coumaroylerythrodiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
3-O-(E)-Coumaroylerythrodiol can be compared with other similar compounds such as:
Coumarin: A simpler structure with similar antioxidant properties but less potent biological activities.
Erythrodiol: Lacks the coumaroyl group, resulting in different chemical properties and biological effects.
Quercetin: Another phenolic compound with strong antioxidant and anti-inflammatory activities but a different chemical structure.
属性
CAS 编号 |
113476-64-5 |
|---|---|
分子式 |
C39H56O4 |
分子量 |
588.9 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O4/c1-34(2)20-22-39(25-40)23-21-37(6)28(29(39)24-34)13-14-31-36(5)18-17-32(35(3,4)30(36)16-19-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-13,15,29-32,40-41H,14,16-25H2,1-7H3/b15-10+/t29-,30-,31+,32-,36-,37+,38+,39+/m0/s1 |
InChI 键 |
JIHRTYNJAACOFO-DMJWQGLTSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


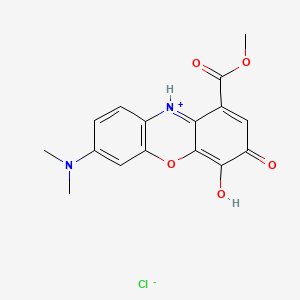

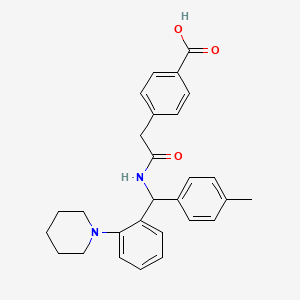
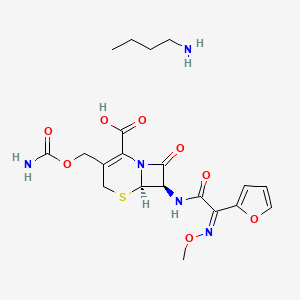




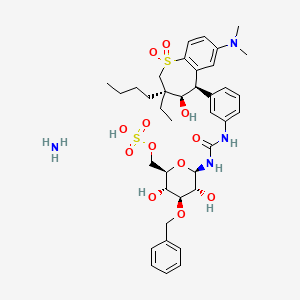
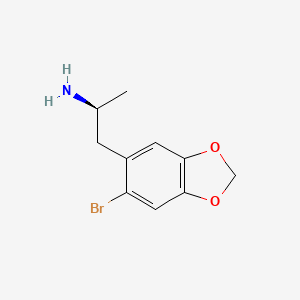


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)

